molecular formula C25H17ClN2 B8468808 1h-Benzo[d]imidazole,5-(4-chlorophenyl)-1,2-diphenyl-

1h-Benzo[d]imidazole,5-(4-chlorophenyl)-1,2-diphenyl-

Cat. No. B8468808
M. Wt: 380.9 g/mol
InChI Key: BRPDQGBFRFHQRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Benzo[d]imidazole,5-(4-chlorophenyl)-1,2-diphenyl- is a useful research compound. Its molecular formula is C25H17ClN2 and its molecular weight is 380.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Benzo[d]imidazole,5-(4-chlorophenyl)-1,2-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Benzo[d]imidazole,5-(4-chlorophenyl)-1,2-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C25H17ClN2

Molecular Weight

380.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-1,2-diphenylbenzimidazole

InChI

InChI=1S/C25H17ClN2/c26-21-14-11-18(12-15-21)20-13-16-24-23(17-20)27-25(19-7-3-1-4-8-19)28(24)22-9-5-2-6-10-22/h1-17H

InChI Key

BRPDQGBFRFHQRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2C4=CC=CC=C4)C=CC(=C3)C5=CC=C(C=C5)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.0 g (7.2 mmol) of 5-bromo-1-methyl-2-phenyl-1H-benzimidazole, 1.2 g (7.9 mmol) of 4-chlorophenylboronic acid, and 0.17 g (0.14 mmol) of tetrakis(triphenylphosphine)palladium were dissolved into 20 mL of 1,2-dimethoxyethane. Then, 10 mL of a 2 M aqueous solution of sodium carbonate were added, and the whole was refluxed under heating for 8 hours in an argon atmosphere. After the resultant had been stood to cool, an aqueous layer was removed and an organic layer was dried with magnesium sulfate. After the solvent had been distilled off under reduced pressure, the resultant solid was purified by means of silica gel column chromatography to obtain 2.0 g of 5-(4-chlorophenyl)-1,2-diphenyl-1H-benzimidazole (87% yield).
Quantity
2 g
Type
reactant
Reaction Step One
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1.2 g
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reactant
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0.17 g
Type
catalyst
Reaction Step One
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20 mL
Type
solvent
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aqueous solution
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

2.5 g (7.2 mmol) of 5-bromo-1,2-diphenyl-1H-benzimidazole, 1.2 g (7.9 mmol) of 4-chlorophenylboronic acid, and 0.17 g (0.14 mmol) of tetrakis(triphenylphosphine)palladium were dissolved into 20 mL of 1,2-dimethoxyethane. Then, 10 mL of a 2 M aqueous solution of sodium carbonate were added, and the whole was refluxed under heating for 8 hours in an argon atmosphere. After the resultant had been stood to cool, an aqueous layer was removed and an organic layer was dried with magnesium sulfate. After the solvent had been distilled off under reduced pressure, the resultant solid was purified by means of silica gel column chromatography to obtain 2.3 g of 5-(4-chlorophenyl)-1,2-diphenyl-1H-benzimidazole (83% yield).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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